

(Rac)-LM11A-31: A Technical Guide to a Promising Neuroprotective Agent

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Compound of Interest

Compound Name: (Rac)-LM11A-31

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Abstract

(Rac)-LM11A-31 is a synthetic, orally bioavailable small molecule that has garnered significant attention in the field of neuroscience for its potent neuroprotective and neuro-regenerative properties. As a modulator of the p75 neurotrophin receptor (p75NTR), it represents a novel therapeutic strategy for a range of neurodegenerative diseases and neurological injuries. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and key experimental findings related to **(Rac)-LM11A-31**. Detailed signaling pathways and experimental workflows are presented to facilitate further research and development.

Chemical Structure and Physicochemical Properties

(Rac)-LM11A-31 is a racemic mixture of an isoleucine derivative. Its chemical and physical properties are summarized in the table below. The compound is often studied in its dihydrochloride salt form to improve solubility and stability.

Property	Value	Reference(s)
IUPAC Name	(2S,3S)-2-amino-3-methyl-N-[2-(4-morpholinyl)ethyl]-pentanamide, dihydrochloride	[1][2][3]
Synonyms	LM11A-31, LM11A-31-BHS, C-31	[3][4]
Molecular Formula	C ₁₂ H ₂₅ N ₃ O ₂ (free base), C ₁₂ H ₂₇ Cl ₂ N ₃ O ₂ (dihydrochloride)	[2][4][5]
Molecular Weight	243.35 g/mol (free base), 316.27 g/mol (dihydrochloride)	[5][6][7]
Canonical SMILES	<chem>CCC(C)C(C(=O)NCCN1CCOC1)N</chem>	[6][7]
Solubility	Water: 100 mM, DMSO: 100 mM, Ethanol: 20 mg/mL, PBS (pH 7.2): 10 mg/mL	[2][5]
Appearance	Crystalline solid	[2]
Purity	≥95%	[1][5]

Pharmacological Properties and Mechanism of Action

(Rac)-LM11A-31 is a non-peptide modulator of the p75 neurotrophin receptor (p75NTR).[8][9] p75NTR is a member of the tumor necrosis factor receptor superfamily and plays a dual role in the nervous system, capable of inducing both cell survival and apoptosis depending on the ligand and co-receptor context.

The primary mechanism of action of LM11A-31 involves:

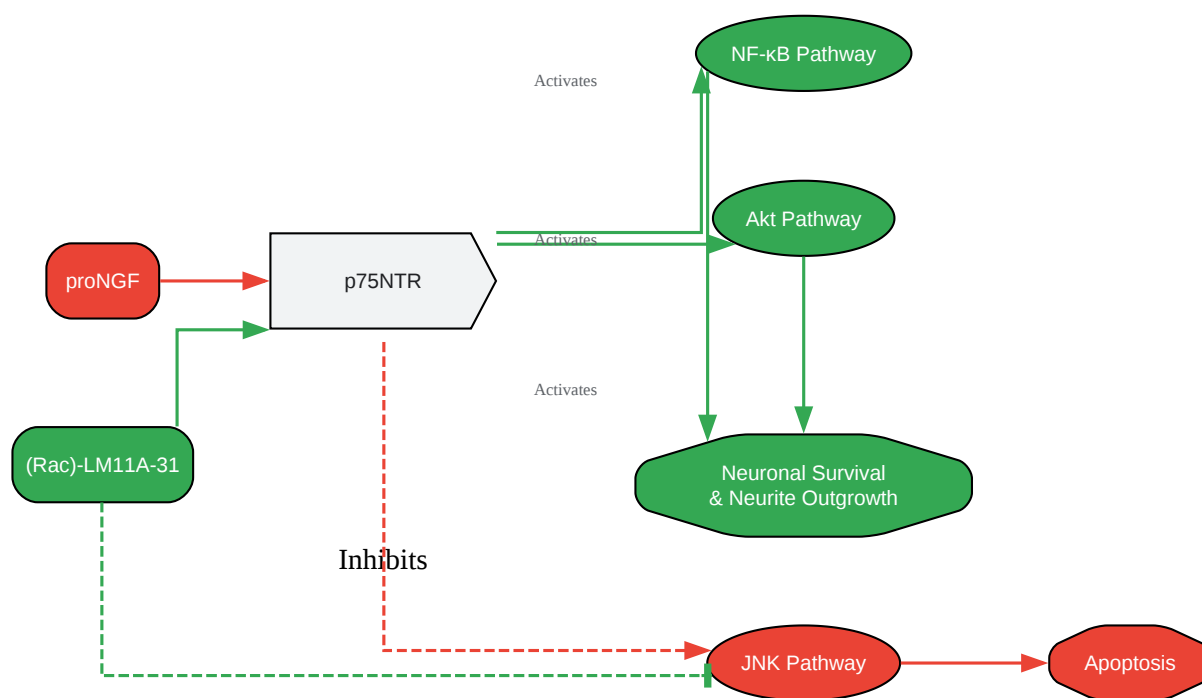
- **Modulation of p75NTR Signaling:** LM11A-31 selectively binds to p75NTR, promoting pro-survival signaling pathways while inhibiting pro-apoptotic cascades. It has been shown to activate survival signaling pathways such as those involving Akt and NF-κB.

- Antagonism of pro-Neurotrophins: It acts as a potent antagonist to pro-nerve growth factor (proNGF), a ligand that typically induces neuronal apoptosis through p75NTR.[8][9] By blocking the binding of proNGF, LM11A-31 prevents the activation of downstream apoptotic pathways, such as the c-Jun N-terminal kinase (JNK) pathway.

This dual action allows LM11A-31 to shift the balance of p75NTR signaling towards neuroprotection and regeneration. It has demonstrated efficacy in various preclinical models by preventing neuronal death, reducing neuroinflammation, and promoting neurite outgrowth.

Signaling Pathways

The signaling cascade initiated by the interaction of **(Rac)-LM11A-31** with the p75NTR is complex, leading to a bifurcation of downstream pathways that favor neuronal survival over apoptosis. The following diagram illustrates the key molecular players and their relationships.



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Caption: p75NTR signaling modulation by **(Rac)-LM11A-31**.

Key Experiments and Methodologies

(Rac)-LM11A-31 has been evaluated in numerous in vitro and in vivo models. Below are summaries of key experimental protocols from foundational studies.

In Vitro Inhibition of proNGF-Induced Cell Death

Objective: To determine the efficacy of LM11A-31 in preventing proNGF-induced apoptosis in cultured neurons.

Methodology:

- **Cell Culture:** Primary hippocampal neurons are cultured from embryonic day 18 rat pups.
- **Treatment:** Neurons are pre-treated with varying concentrations of LM11A-31 for 24 hours.
- **Induction of Apoptosis:** Recombinant proNGF is added to the culture medium to induce p75NTR-mediated apoptosis.
- **Assessment of Cell Viability:** After 48 hours of proNGF exposure, cell viability is assessed using a quantitative assay such as the MTT assay or by counting surviving neurons immunolabeled for a neuron-specific marker (e.g., NeuN).
- **Data Analysis:** The concentration of LM11A-31 that inhibits 50% of the proNGF-induced cell death (IC₅₀) is calculated.[\[1\]](#)[\[5\]](#)

In Vivo Efficacy in a Mouse Model of Alzheimer's Disease

Objective: To assess the ability of orally administered LM11A-31 to reverse cholinergic neurite dystrophy in transgenic mouse models of Alzheimer's disease.[\[4\]](#)[\[10\]](#)

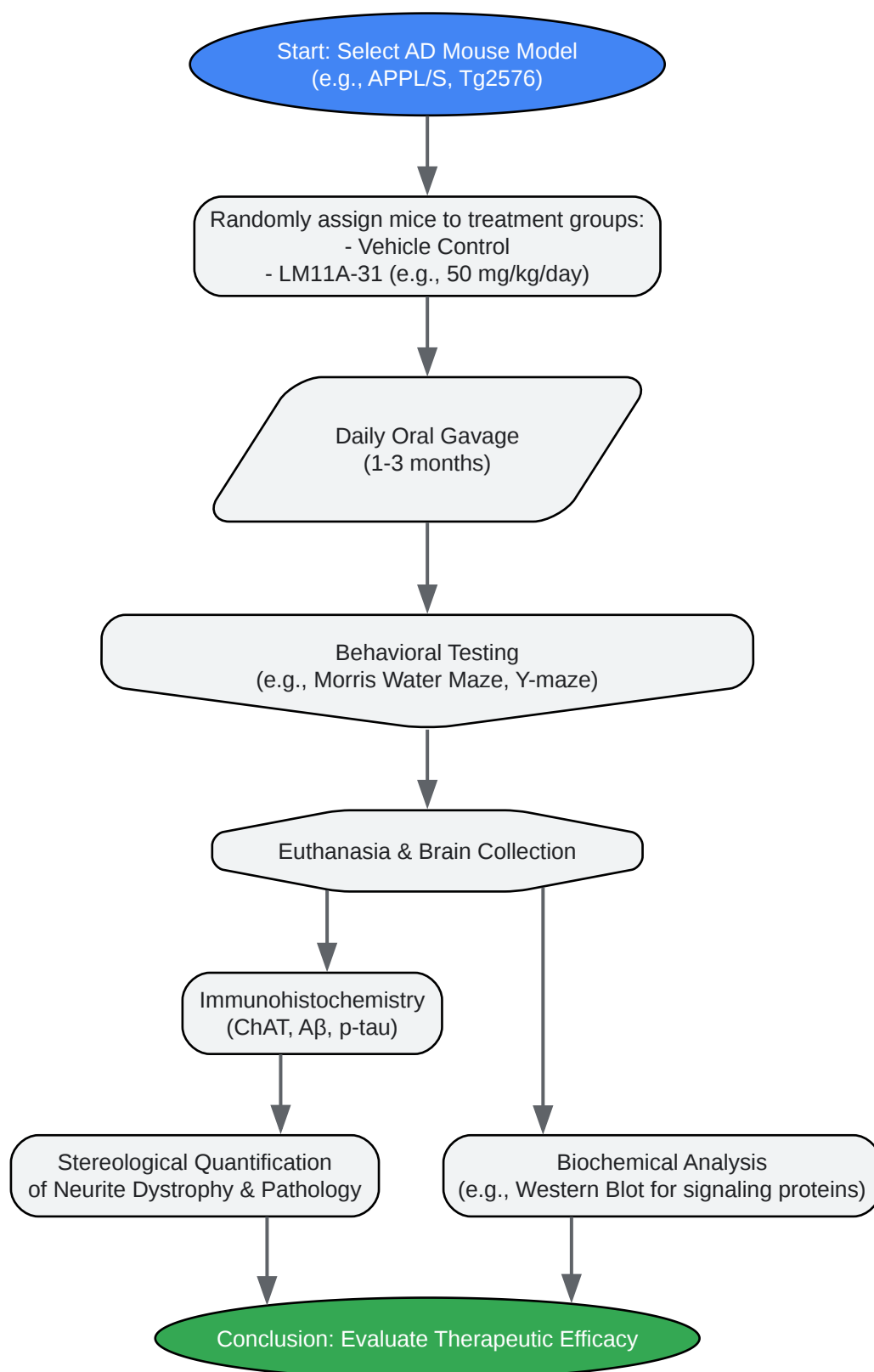
Methodology:

- **Animal Model:** Thy-1 hAPPLond/Swe (APPL/S) or Tg2576 transgenic mice, which overexpress mutant human amyloid precursor protein, are used. Age-matched wild-type littermates serve as controls.

- **Drug Administration:** LM11A-31 is dissolved in sterile water and administered daily via oral gavage at doses ranging from 50 to 75 mg/kg.[4][10] Treatment is initiated in mice with mid- to late-stage pathology.
- **Duration of Treatment:** Treatment is typically carried out for 1 to 3 months.[10]
- **Tissue Processing:** Following the treatment period, mice are euthanized, and their brains are collected for immunohistochemical analysis.
- **Immunohistochemistry:** Brain sections are stained for choline acetyltransferase (ChAT) to visualize cholinergic neurons and their neurites in the basal forebrain and cortex.
- **Quantification of Neurite Dystrophy:** The extent of cholinergic neurite atrophy and the number and size of dystrophic neurite clusters are quantified using stereological methods.
- **Statistical Analysis:** Differences between vehicle-treated and LM11A-31-treated transgenic mice are assessed using appropriate statistical tests (e.g., t-test or ANOVA).

Experimental Workflow for In Vivo Alzheimer's Disease Model

The following diagram outlines a typical experimental workflow for evaluating the efficacy of **(Rac)-LM11A-31** in a mouse model of Alzheimer's disease.



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Caption: Workflow for preclinical evaluation of **(Rac)-LM11A-31**.

Summary and Future Directions

(Rac)-LM11A-31 is a promising small molecule therapeutic candidate with a well-defined mechanism of action centered on the modulation of the p75 neurotrophin receptor. Its ability to promote neuronal survival and inhibit degenerative signaling pathways has been demonstrated in a variety of preclinical models of neurodegenerative diseases and neuronal injury. The data presented in this guide, including its chemical properties, signaling pathways, and experimental validation, provide a solid foundation for its continued investigation and development.

Future research should focus on elucidating the full spectrum of its downstream signaling effects, optimizing dosing and treatment regimens for different pathological conditions, and further evaluating its long-term safety and efficacy in more complex animal models and eventually in human clinical trials. The continued exploration of p75NTR modulators like **(Rac)-LM11A-31** holds significant promise for the development of novel treatments for debilitating neurological disorders.

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